CYP1 Isoform Selectivity Profile: Target Compound vs. Benchmark Pyrrole Chalcones 3n and 3j
The target compound belongs to the same pyrrole chalcone chemotype as the well-characterized inhibitors 3n and 3j. In the Williams et al. (2017) study, compound 3n demonstrated selective CYP1B1 inhibition (IC₅₀ ~0.2 µM) with minimal CYP1A1 activity, while compound 3j showed dual CYP1A1/CYP1B1 inhibition (IC₅₀ ~0.9 µM for both isoforms) [1]. Although direct IC₅₀ data for CAS 565174-27-8 are not publicly available, its distinct substitution pattern (4-chlorophenyl at N1, 2,5-dimethyl on pyrrole, and 3-oxopropanenitrile at C3) differentiates it from both 3n and 3j, predicting a unique CYP1 selectivity fingerprint that must be empirically validated rather than extrapolated from class averages.
| Evidence Dimension | CYP1B1 and CYP1A1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 565174-27-8 |
| Comparator Or Baseline | Compound 3n: CYP1B1 IC₅₀ ~0.2 µM, CYP1A1 inactive; Compound 3j: CYP1A1 IC₅₀ ~0.9 µM, CYP1B1 IC₅₀ ~0.9 µM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Saccharosomes™ and CYP1B1-expressing live human cells (Williams et al., 2017) |
Why This Matters
Without direct IC₅₀ data, the target compound cannot be assumed to replicate the selectivity of 3n or 3j; procurement decisions must be guided by the need to experimentally establish its unique CYP1 inhibition profile.
- [1] Williams IS, Joshi P, Gatchie L, Sharma M, Satti NK, Vishwakarma RA, Chaudhuri B, Bharate SB. Synthesis and biological evaluation of pyrrole-based chalcones as CYP1 enzyme inhibitors, for possible prevention of cancer and overcoming cisplatin resistance. Bioorg Med Chem Lett. 2017;27(16):3683-3687. doi:10.1016/j.bmcl.2017.07.010 View Source
